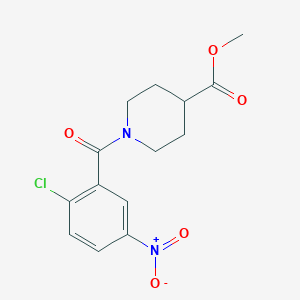
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide, also known as DMNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMNM is a benzamide derivative and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in various scientific research applications, including studies on the central nervous system, cancer research, and drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have potential as a modulator of the serotonin receptor, which makes it a promising candidate for the treatment of depression and anxiety disorders. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in drug discovery research as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is not fully understood, but it has been shown to act as a modulator of the serotonin receptor. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have activity at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to increase the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential as a lead compound for drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have activity at the serotonin receptor, which makes it a promising candidate for the development of new drugs. However, one limitation of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have cytotoxic effects on some cancer cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential as a modulator of the serotonin receptor for the treatment of depression and anxiety disorders. Another direction is to investigate its potential as an anti-tumor agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide and its potential for drug discovery.
Synthesis Methods
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dimethoxyaniline to form the amide intermediate, which is then deprotected to yield 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide.
properties
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-12(9-13(10)18(20)21)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIWENQOCCSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)